molecular formula C7H4BrF4N B1412124 2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine CAS No. 1227573-58-1

2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1412124
CAS No.: 1227573-58-1
M. Wt: 258.01 g/mol
InChI Key: VAMIXDZTJHELEO-UHFFFAOYSA-N
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Description

2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H3BrF4N It is a pyridine derivative that contains bromomethyl, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine typically involves the bromination of 3-fluoro-6-(trifluoromethyl)pyridine. One common method is to react 3-fluoro-6-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction introduces the bromomethyl group at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality

Properties

IUPAC Name

2-(bromomethyl)-3-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMIXDZTJHELEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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